3-Bromophenanthridine
CAS No.:
Cat. No.: VC20480043
Molecular Formula: C13H8BrN
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrN |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 3-bromophenanthridine |
| Standard InChI | InChI=1S/C13H8BrN/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-8H |
| Standard InChI Key | ABZIUHCROUGWRV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C3=C(C=C(C=C3)Br)N=CC2=C1 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substitution Patterns
Phenanthridine consists of three fused benzene rings with a nitrogen atom replacing one carbon in the central ring. Bromination at the 3-position introduces a bromine substituent, altering electronic distribution and reactivity. Comparative analysis of 9-bromophenanthrene (C₁₄H₉Br) reveals that bromine substitution at non-equivalent positions significantly impacts molecular geometry and intermolecular interactions . For 3-bromophenanthridine, the bromine atom’s position likely enhances electrophilic substitution susceptibility while reducing solubility in polar solvents due to increased hydrophobicity.
Physicochemical Properties
While experimental data for 3-bromophenanthridine remain unrecorded, extrapolation from analogous compounds suggests:
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Molecular formula: C₁₃H₈BrN
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Molecular weight: ~262.12 g/mol
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Melting point: Estimated 80–100°C (based on 9-bromophenanthrene’s 60–64°C )
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Solubility: Likely sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate .
Synthetic Methodologies
Bromination Strategies
The synthesis of 3-bromophenanthridine may parallel methods for 3-bromopyridine (C₅H₄BrN), which involves bromination of pyridine using HBr and hydrogen peroxide under controlled conditions . Key steps include:
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Bromination: Mixing phenanthridine with 40% HBr and H₂O₂ at 85–110°C to facilitate electrophilic substitution.
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Purification: Extraction with ethyl acetate or methyl tert-butyl ether, followed by sodium sulfite washing to remove excess bromine .
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Distillation: Vacuum distillation to isolate the product, achieving >95% purity .
Challenges in Regioselectivity
Bromination of aromatic systems often suffers from regioselectivity issues. For phenanthridine, the 3-position may be less favored than the 9-position due to steric and electronic factors observed in phenanthrene derivatives . Catalytic methods or directing groups could enhance selectivity, though no documented protocols exist.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-withdrawing bromine atom activates the ring for nucleophilic attacks. For example, 9-bromophenanthrene undergoes Suzuki-Miyaura coupling with aryl boronic acids , suggesting that 3-bromophenanthridine could participate in cross-coupling reactions to form biaryl structures.
Coordination Chemistry
Fluorophores like 9-bromophenanthrene exhibit fluorescence quenching upon coordination with metal ions such as Cr⁶⁺ and Fe³⁺ . 3-Bromophenanthridine may similarly serve as a ligand or probe in spectroscopic applications, though its emissive properties require empirical validation.
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